molecular formula C19H26O2 B12883675 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran

6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran

Cat. No.: B12883675
M. Wt: 286.4 g/mol
InChI Key: XAQZZKLEOIBXTE-LODDJISYSA-N
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Description

6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a benzofuran core with a substituted octadienyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Attachment of the Octadienyl Group: The octadienyl group can be introduced via etherification reactions, where the appropriate alcohol (3,7,7-trimethylocta-2,4-dien-1-ol) is reacted with the benzofuran core under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the octadienyl group.

    Reduction: Reduction reactions could target the double bonds or the benzofuran ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring or the octadienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Possible use in drug development due to its unique structure.

    Industry: Applications in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its biological activity.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with different reactivity.

    Octadienyl Derivatives: Compounds with similar side chains, which may have comparable properties.

Uniqueness

6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is unique due to the combination of the benzofuran core and the octadienyl side chain, which may impart distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

6-[(2E,4E)-3,7,7-trimethylocta-2,4-dienoxy]-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C19H26O2/c1-15(6-5-11-19(2,3)4)9-12-20-17-8-7-16-10-13-21-18(16)14-17/h5-9,14H,10-13H2,1-4H3/b6-5+,15-9+

InChI Key

XAQZZKLEOIBXTE-LODDJISYSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(CCO2)C=C1)/C=C/CC(C)(C)C

Canonical SMILES

CC(=CCOC1=CC2=C(CCO2)C=C1)C=CCC(C)(C)C

Origin of Product

United States

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